(3R,4R)-3-aminoazepan-4-ol
Description
(3R,4R)-3-Aminoazepan-4-ol is a seven-membered azepane ring derivative featuring both amino (-NH₂) and hydroxyl (-OH) functional groups at the 3R and 4R positions, respectively. This stereochemical configuration imparts unique physicochemical and biological properties, making it a valuable scaffold in pharmaceutical and material science research.
Properties
CAS No. |
150989-57-4 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3R,4R)-3-aminoazepan-4-ol |
InChI |
InChI=1S/C6H14N2O/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChI Key |
ZZWNCDLYERZDIQ-PHDIDXHHSA-N |
SMILES |
C1CC(C(CNC1)N)O |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)N)O |
Canonical SMILES |
C1CC(C(CNC1)N)O |
Synonyms |
1H-Azepin-4-ol,3-aminohexahydro-,(3R,4R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key structural and stereochemical distinctions between (3R,4R)-3-aminoazepan-4-ol and analogous compounds:
Key Observations:
Ring Size and Flexibility :
- The 7-membered azepane ring in the target compound offers greater conformational flexibility compared to 6-membered oxane derivatives (e.g., (3R,4R)-4-(hydroxymethyl)oxan-3-ol). This flexibility may enhance binding to biological targets or improve material properties in polymer applications .
- Smaller oxane rings (6-membered) exhibit more rigid conformations, which can stabilize specific hydrogen-bonding networks, as seen in crystal structures of related compounds .
This difference influences solubility and reactivity in synthetic pathways . The hydrochloride salt form of (3R,4S)-4-aminooxan-3-ol enhances aqueous solubility compared to free-base amino alcohols, a property critical for pharmaceutical formulations .
Stereochemical Impact: The (3R,4R) configuration in the target compound and (3R,4R)-4-(hydroxymethyl)oxan-3-ol enables specific intramolecular interactions, such as hydrogen bonding, which stabilize crystal structures or bioactive conformations . In contrast, the (3R,4S) diastereomer (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) exhibits distinct spatial arrangements that alter intermolecular interactions and biological activity .
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